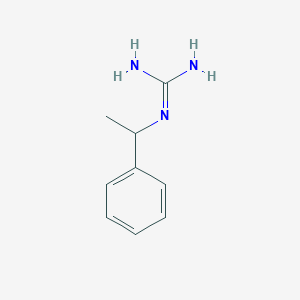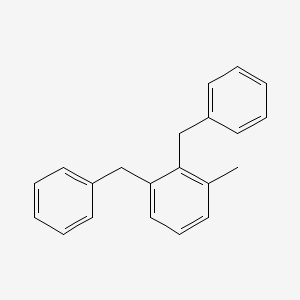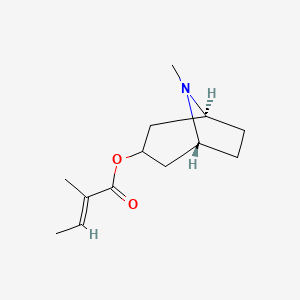
tigloidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tigloidin, also known as tigloyl pseudotropine, is a tropane alkaloid with the molecular formula C₁₃H₂₁NO₂. It is an analog of atropine and exhibits anticholinergic activity. This compound is primarily found in certain plants of the Solanaceae family and has been studied for its potential pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tigloidin can be synthesized through the esterification of pseudotropine with tiglic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound involves the extraction of pseudotropine from plant sources, followed by its esterification with tiglic acid. The process may include purification steps such as recrystallization and chromatography to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Tigloidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference compound in the study of tropane alkaloids.
Biology: Investigated for its effects on biological systems, particularly its anticholinergic activity.
Medicine: Studied for its potential therapeutic effects, including its use as an anti-Parkinson agent.
Industry: Utilized in the synthesis of other pharmacologically active compounds
Mecanismo De Acción
Tigloidin exerts its effects primarily through its anticholinergic activity. It binds to and inhibits acetylcholine receptors, thereby blocking the action of acetylcholine. This inhibition leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced salivation and tremor prevention .
Comparación Con Compuestos Similares
Tigloidin is similar to other tropane alkaloids such as atropine and scopolamine. it has unique properties that distinguish it from these compounds:
Atropine: Both this compound and atropine exhibit anticholinergic activity, but this compound has a different molecular structure and may have varying potency and side effects.
Scopolamine: Similar to this compound, scopolamine is used for its anticholinergic effects, but it is more commonly used for motion sickness and postoperative nausea
List of Similar Compounds
- Atropine
- Scopolamine
- Hyoscyamine
- Tropine
Propiedades
Número CAS |
533-08-4 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H21NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h4,10-12H,5-8H2,1-3H3/b9-4+ |
Clave InChI |
UVHGSMZRSVGWDJ-RUDMXATFSA-N |
SMILES |
CC=C(C)C(=O)OC1CC2CCC(C1)N2C |
SMILES isomérico |
C/C=C(\C)/C(=O)OC1CC2CCC(C1)N2C |
SMILES canónico |
CC=C(C)C(=O)OC1CC2CCC(C1)N2C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is tigloidine and what is its historical context in medical research?
A1: Tigloidine (also known as tigloyltropeine) is a naturally occurring tropane alkaloid found in plants of the Datura genus . It has been investigated for its potential therapeutic effects, particularly in the context of Parkinson's disease and spasticity .
Q2: How does tigloidine exert its effects on the central nervous system?
A2: While the precise mechanism of action of tigloidine remains incompletely understood, research suggests it may interact with cholinergic systems in the brain, potentially exhibiting anticholinergic properties . This potential anticholinergic activity is thought to contribute to its effects on muscle rigidity and spasticity.
Q3: What is the structural characterization of tigloidine?
A3: Tigloidine's molecular formula is C15H21NO3, and its molecular weight is 263.3 g/mol. Detailed spectroscopic data, including NMR and IR spectra, are needed to fully characterize its structure.
Q4: What are the known sources of tigloidine?
A5: Tigloidine is primarily isolated from plants belonging to the Datura genus, specifically Datura stramonium . It has also been identified in Cyphomandra betacea (tree tomato) .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


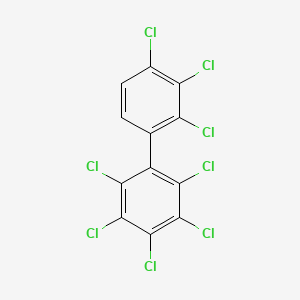

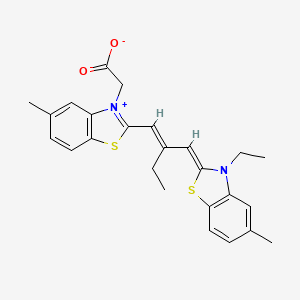

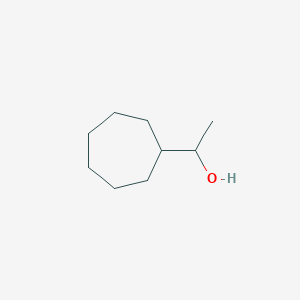
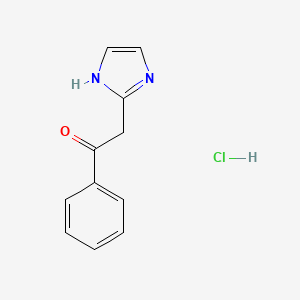
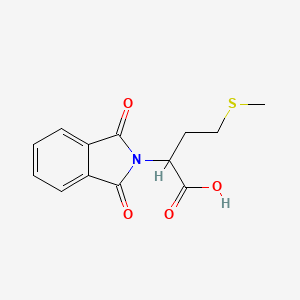
![Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3426535.png)

